molecular formula C6H14O B094624 (2R)-2-methylpentan-1-ol CAS No. 17092-41-0

(2R)-2-methylpentan-1-ol

Cat. No.: B094624
CAS No.: 17092-41-0
M. Wt: 102.17 g/mol
InChI Key: PFNHSEQQEPMLNI-ZCFIWIBFSA-N
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Description

(2R)-2-Methylpentan-1-ol is an organic compound belonging to the class of alcohols. It is a chiral molecule with the molecular formula C6H14O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon atom of a six-carbon chain, which also contains a methyl group (-CH3) at the same carbon. The (2R) designation indicates the specific stereochemistry of the molecule, where the hydroxyl group is positioned in the R-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R)-2-Methylpentan-1-ol can be synthesized through several methods, including:

    Reduction of Ketones: One common method involves the reduction of 2-methylpentan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the reducing agent from reacting with water.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), with an appropriate aldehyde, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 2-methylpentan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing conditions and reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.

Major Products:

    Oxidation: 2-Methylpentan-2-one.

    Reduction: Various hydrocarbons depending on the specific conditions.

    Substitution: Alkyl halides such as 2-methylpentyl chloride.

Scientific Research Applications

(2R)-2-Methylpentan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable in the study of enantioselective reactions and chiral catalysis.

    Biology: The compound can be used in the study of metabolic pathways involving alcohols and their derivatives.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.

    Industry: It is used as a solvent and intermediate in the production of various chemicals, including fragrances and flavorings.

Mechanism of Action

The mechanism of action of (2R)-2-methylpentan-1-ol depends on its specific application In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and other interactions

Comparison with Similar Compounds

    2-Methylpentan-2-ol: Another isomer with a different position of the hydroxyl group.

    2-Methylbutan-1-ol: A similar alcohol with a shorter carbon chain.

    3-Methylpentan-1-ol: An isomer with the methyl group on the third carbon.

Uniqueness: (2R)-2-Methylpentan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems. Its chiral nature makes it particularly valuable in studies of enantioselective processes and chiral recognition.

Properties

IUPAC Name

(2R)-2-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNHSEQQEPMLNI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348486
Record name (2R)-2-Methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17092-41-0
Record name (+)-2-Methyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17092-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanol, 2-methyl-, (2R)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Using a feed of 2.5 liters of propionaldehyde per hour, corresponding to a mean residence time of about 1.2 hours, a propionaldehyde conversion of 38% was achieved at 130° C. under a hydrogen pressure of 25 bar. The yield of 2-methylpentanal, based on the material converted, was 83%. In addition, 3% of propanol, 5% of a mixture of 2,4-dimethylhepta-2,4-dienal and 2,4-dimethylhept-2-enal, 0.5% of 2-methylpentanol and 4% of 2-methylpent-2-enal were formed. Since the last-mentioned compound can, if recycled to the synthesis, also be converted into 2-methylpentanal, the total yield of useful products was 87%.
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